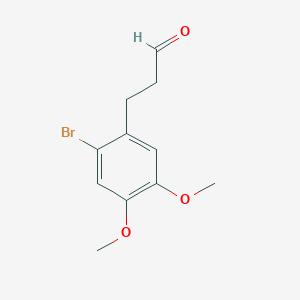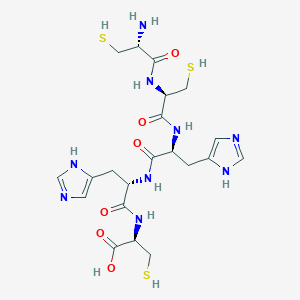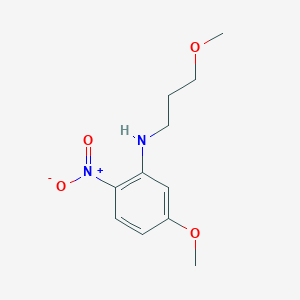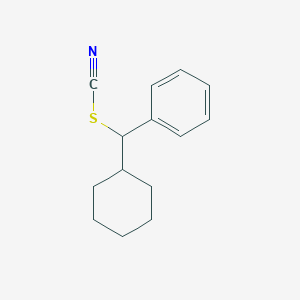
C26H39N3O4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C26H39N3O4S is a complex organic molecule. It is known for its intricate structure and diverse applications in various scientific fields. The compound’s structure includes multiple functional groups, making it a versatile candidate for numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C26H39N3O4S involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Reduction Reactions: Initial intermediates are often reduced using mild reducing agents to form key intermediates.
Hydroxylation and Chlorination:
Cyclization: The final step often involves cyclization reactions to form the complex ring structures present in the compound.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency. The use of environmentally friendly reagents and conditions is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
C26H39N3O4S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions are common, especially in the synthesis of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Organic solvents like dichloromethane and ethanol are commonly used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions typically yield reduced intermediates.
Applications De Recherche Scientifique
C26H39N3O4S: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of C26H39N3O4S involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
C26H39N3O4S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
UgiM1_020008: Shares a similar molecular structure but differs in specific functional groups.
UgiM1_020373: Another compound with a similar backbone but different substituents.
The unique combination of functional groups in This compound gives it distinct chemical properties and reactivity, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C26H39N3O4S |
|---|---|
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
N-[(2S)-1-[2-(cyclohexen-1-yl)ethylamino]-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C26H39N3O4S/c1-19(2)24(26(31)27-16-13-21-7-5-4-6-8-21)28-25(30)22-14-17-29(18-15-22)34(32,33)23-11-9-20(3)10-12-23/h7,9-12,19,22,24H,4-6,8,13-18H2,1-3H3,(H,27,31)(H,28,30)/t24-/m0/s1 |
Clé InChI |
BHKKTZPGGNQUGJ-DEOSSOPVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C(C)C)C(=O)NCCC3=CCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C(C)C)C(=O)NCCC3=CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)
![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)


![2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate](/img/structure/B12630175.png)
![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)


![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)

